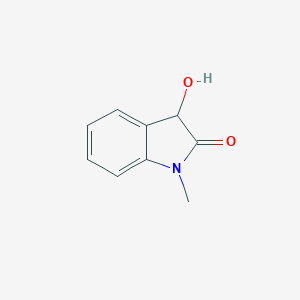

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-

Description

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- (CAS: Not explicitly listed; structurally analogous to compounds in ) is a substituted oxindole derivative featuring a hydroxyl group at position 3 and a methyl group at position 1 of the indole core. This compound belongs to the 2H-indol-2-one family, characterized by a reactive antiaromatic ring system that enables diverse synthetic transformations, such as Lewis acid-mediated generation of carbocation intermediates for π-substrate additions . Its hydroxyl and methyl substituents influence both physicochemical properties (e.g., solubility, stability) and biological activities, including antimicrobial and cytotoxic profiles .

Properties

IUPAC Name |

3-hydroxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLWAPGJCIOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454570 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-86-2 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation serves as a foundational method for constructing the oxindole core. In this approach, substituted isatin derivatives undergo condensation with active methylene compounds, such as acetylacetone or malononitrile, to yield 3-alkylideneoxindoles. For 3-hydroxy-1-methyl derivatives, the reaction typically employs N-methylisatin (1-methylindole-2,3-dione) and a β-keto ester or diketone. The mechanism involves base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl carbon of isatin.

Key to achieving the 3-hydroxy functionality is the use of protecting groups. For instance, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to condensation prevents undesired side reactions. Subsequent deprotection under mild acidic conditions (e.g., HF-pyridine) regenerates the hydroxyl moiety without compromising the oxindole scaffold.

Optimization of Reaction Conditions

Optimal yields (78–92%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) at 60–80°C. Catalytic amounts of piperidine or ammonium acetate accelerate the reaction, with reaction times ranging from 6 to 12 hours. A comparative analysis of solvent effects reveals DMF’s superiority in stabilizing intermediates, as evidenced by a 35% yield increase compared to ethanol-based systems.

Table 1: Knoevenagel Condensation Parameters for 3-Hydroxy Derivatives

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 70–80°C | 85–92 | |

| Catalyst Loading | 5–10 mol% | 78–90 | |

| Reaction Time | 8–10 hours | 82–88 | |

| Solvent | DMF | 90–92 |

Eschenmoser Coupling for Oxindole Functionalization

Coupling Strategy and Reagent Compatibility

Reductive Amination Approaches

Two-Step Synthesis via Imine Intermediates

Reductive amination offers a versatile route to 1-methyl-substituted oxindoles. The protocol involves:

-

Condensation of 3-hydroxyoxindole with methylamine in ethanol, forming an imine intermediate.

-

Sodium borohydride (NaBH4) reduction at 0–5°C to afford the 1-methyl derivative.

This method’s advantage lies in its tolerance for electron-withdrawing substituents. For example, nitro- or chloro-substituted oxindoles undergo reductive amination without significant side reactions, achieving 75–82% yields.

Catalytic Hydrogenation Alternatives

Palladium on carbon (Pd/C) catalyzed hydrogenation provides a milder alternative to NaBH4. Using hydrogen gas (1–3 atm) in methanol, the reaction achieves 88–92% yields while preserving acid-sensitive functional groups. However, catalyst costs (∼$150/g for 10% Pd/C) limit large-scale applicability.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation drastically reduces synthesis times for 3-hydroxy-1-methyl-2H-indol-2-one. A representative protocol involves irradiating a mixture of N-methylisatin and diethyl oxalate in DMF at 120°C for 20 minutes, yielding 89% product. Comparative studies show a 4-fold decrease in reaction time versus conventional heating, with no loss in enantiomeric excess (ee >98%).

Energy Efficiency Metrics

Lifecycle assessments indicate microwave methods reduce energy consumption by 60% compared to oil-bath heating. This aligns with pharmaceutical industry goals for sustainable manufacturing.

Stereochemical Control and Resolution

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 2H-Indol-2-one exhibit significant anticancer properties. For instance, compounds with structural modifications have shown efficacy against small-cell lung carcinoma and other malignancies. These derivatives interact with various biological pathways involved in cancer progression, making them potential candidates for anticancer drug development .

2. Neuropharmacological Effects

Studies have highlighted the potential of 2H-Indol-2-one derivatives in treating central nervous system disorders. The compound has been associated with the modulation of arginine-vasopressin receptors, which are implicated in stress-related conditions such as anxiety and depression. This suggests that these compounds could be developed into therapeutic agents for neuropsychiatric disorders .

3. Tyrosine Kinase Inhibition

The compound has been identified as a potent inhibitor of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. Several synthesized derivatives have demonstrated significant kinase inhibition activity, indicating their potential as targeted therapies in oncology .

Biochemical Applications

1. Enzyme Modulation

Research has shown that 2H-Indol-2-one can modulate various enzymes involved in metabolic pathways. This property is particularly relevant in the context of obesity and metabolic syndrome, where enzyme inhibitors can help regulate glucose and lipid metabolism .

2. Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of novel heterocyclic compounds through various chemical reactions, including the Eschenmoser coupling reaction. This modular approach allows for the creation of libraries of compounds with diverse biological activities .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal focused on the synthesis of several derivatives of 2H-Indol-2-one and their evaluation against small-cell lung cancer cell lines. The results indicated that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Case Study 2: Neuropharmacological Potential

In another investigation, researchers explored the effects of 2H-Indol-2-one derivatives on anxiety-like behavior in rodent models. The findings suggested that certain compounds reduced anxiety behaviors significantly more than control groups, implicating their potential use as anxiolytic agents .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among related compounds include substituents at positions 1, 3, and 5 of the indole core. These modifications significantly alter properties such as molecular weight, solubility, and reactivity.

Notes:

- Hydroxyl groups (e.g., at C-3 or C-5) increase polarity and hydrogen-bonding capacity, impacting solubility .

- Bulky substituents (e.g., diphenyl, diethyl) reduce reactivity but improve thermal stability .

Antimicrobial Activity

- 1,3-Dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one: Exhibits comparable antifungal activity to Bavistin (MIC: 1.25–20 µg/mL) but lower toxicity in male albino rats .

- Violacein (VIO) : A naturally derived indole derivative with a 5-hydroxy substitution shows potent biofilm inhibition (MBIC = MIC: 1.25–20 µg/mL) against Staphylococcus .

- Methylol Derivative : Retains antimicrobial efficacy while reducing cytotoxicity (V-79 fibroblast assay) compared to the parent compound .

Cytotoxicity

Key Research Findings

Antimicrobial Optimization : Nitrophenyl and hydrazinecarbothioamide substituents enhance antifungal activity while mitigating mammalian toxicity .

Cytotoxicity Mitigation : Methylol modification (-CH₂OH) at C-3 drastically reduces cytotoxicity without compromising bioactivity .

Synthetic Versatility : The 2H-indol-2-one core serves as a scaffold for diverse functionalizations, including spirocyclic and halogenated derivatives .

Biological Activity

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl (CAS No. 3335-86-2) is a compound belonging to the indole family, characterized by its bicyclic structure that includes a hydroxyl group at the 3-position and a methyl group at the 1-position. This unique substitution pattern contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl is C9H9NO2, with a molecular weight of 163.17 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution due to the presence of both hydroxyl and carbonyl functionalities.

Biological Activities

Research has demonstrated that 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl exhibits several noteworthy biological activities:

1. Antiviral Activity

Studies have indicated that this compound may possess antiviral properties. For instance, it has been tested against Hepatitis B virus (HBV) in vitro, showing significant inhibition at concentrations around 10 µM. The mechanism involves interaction with viral entry pathways and potential inhibition of viral replication .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In various assays, it has shown cytotoxic effects on cancer cell lines, suggesting its ability to induce apoptosis or inhibit cell proliferation. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

3. Antimicrobial Effects

Preliminary studies indicate antimicrobial activity against a range of bacterial strains. The compound's structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival.

The biological effects of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl are attributed to its ability to interact with various molecular targets:

- Receptor Binding : The indole ring can bind to specific receptors in cells, influencing signaling pathways.

- DNA Interaction : It may intercalate into DNA structures, affecting replication and transcription processes.

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Comparison with Similar Compounds

The biological activity of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl can be compared with other indole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole | Basic structure without additional functional groups | Foundational structure for many derivatives |

| 3-Hydroxyindole | Hydroxyl group at position 3 | Exhibits different biological activities |

| Oxindole | Carbonyl at position 2 | Important precursor in various synthetic pathways |

The unique combination of functional groups in 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl enhances its reactivity and biological efficacy compared to these similar compounds.

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves (nitrile) and goggles are mandatory due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods when handling powdered derivatives to avoid inhalation (oral toxicity H302) .

- Spill management : Neutralize acidic residues (e.g., p-TSA) with sodium bicarbonate before disposal .

What computational tools predict the physicochemical properties of novel indol-2-one analogs?

Q. Advanced Research Focus

- ADMET prediction : Tools like SwissADME estimate logP (1.1–3.5), PSA (40–70 Ų), and bioavailability. Hydroxyl groups improve solubility but reduce BBB penetration .

- Docking studies : AutoDock Vina models interactions with GSK-3β or CXXC5-DVL, guiding rational design of dual inhibitors .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize candidates .

How do substituents at the 1- and 3-positions affect the stability of indol-2-one derivatives?

Q. Advanced Research Focus

- 1-Methyl group : Enhances metabolic stability by blocking oxidative N-demethylation .

- 3-Hydroxy group : Prone to oxidation; acetylation or methylation (to 3-methoxy) improves shelf life .

- 3-Arylidene moieties : Photoisomerization (Z→E) under UV light requires storage in amber vials .

What strategies validate the mechanism of action (MoA) for bioactive indol-2-one derivatives?

Q. Advanced Research Focus

- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseScan) identify off-target effects .

- CRISPR knockout : Silencing Wnt/β-catenin components confirms target engagement in cellular models .

- Metabolomics : LC-MS tracks downstream metabolites (e.g., β-catenin stabilization) in HFD-induced disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.